molecular formula C14H10Br2N2 B6293113 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 2404733-66-8

3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No. B6293113
CAS RN: 2404733-66-8
M. Wt: 366.05 g/mol
InChI Key: HXNGTJRJGCSKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 2404733-66-8 . It has a molecular weight of 366.05 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .


Molecular Structure Analysis

The InChI Code for “3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine” is 1S/C14H10Br2N2/c1-9-7-11(15)8-18-13(16)12(17-14(9)18)10-5-3-2-4-6-10/h2-8H,1H3 .


Chemical Reactions Analysis

The synthesis of “3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .


Physical And Chemical Properties Analysis

“3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine” is a solid compound . It has a molecular weight of 366.05 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antiviral Applications

Imidazopyridines, which include 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine, have shown significant antiviral properties . They can be used in the development of antiviral drugs.

Antiulcer Applications

This compound has also been found to have antiulcer properties . This makes it a potential candidate for the development of drugs to treat ulcers.

Antibacterial Applications

Imidazopyridines have demonstrated antibacterial properties . This suggests that 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine could be used in the creation of new antibacterial agents.

Anticancer Applications

This compound has shown potential in anticancer applications . It could be used in the development of new cancer therapies.

Antifungal Applications

Imidazopyridines, including this compound, have demonstrated antifungal properties . This suggests potential use in the development of antifungal medications.

Antituberculosis Applications

This compound has shown potential in antituberculosis applications . It could be used in the development of new treatments for tuberculosis.

Cyclin-Dependent Kinase (CDK) Inhibitors

Imidazopyridines have been described as cyclin-dependent kinase (CDK) inhibitors . This suggests that 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine could be used in the development of drugs that inhibit CDK, which could have applications in cancer treatment.

GABA A Receptor Modulators

This class of compounds has also been described as GABA A receptor modulators . This suggests potential use in the development of drugs that modulate the GABA A receptor, which could have applications in the treatment of various neurological and psychiatric disorders.

Safety and Hazards

The safety information for “3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine” includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Mechanism of Action

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, exposure to light, humidity, or reactive chemicals may impact its behavior.

Researchers should explore its targets, pathways, and environmental context to harness its benefits effectively . 🌟

properties

IUPAC Name

3,6-dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2/c1-9-7-11(15)8-18-13(16)12(17-14(9)18)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNGTJRJGCSKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2Br)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.